molecular formula C19H16F2N2O3S2 B2402191 2-(4-(2,6-difluorophenylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1207028-95-2

2-(4-(2,6-difluorophenylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2402191
CAS No.: 1207028-95-2
M. Wt: 422.46
InChI Key: HMVOPJPOFVHJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(2,6-difluorophenylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group, a difluorophenyl group, and a thiophene ring, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,6-difluorophenylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the sulfonamide intermediate: This involves the reaction of 2,6-difluorobenzenesulfonyl chloride with aniline to form 2,6-difluorophenylsulfonamide.

    Coupling with thiophene: The sulfonamide intermediate is then coupled with thiophene-2-carboxaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2,6-difluorophenylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like sodium iodide in acetone or potassium carbonate in DMF can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.

Scientific Research Applications

2-(4-(2,6-difluorophenylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s sulfonamide group makes it a potential candidate for enzyme inhibition studies.

    Medicine: It may have potential as a pharmaceutical agent due to its unique structure and biological activity.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-(2,6-difluorophenylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the difluorophenyl and thiophene groups can enhance binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(2,6-dichlorophenylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide
  • 2-(4-(2,6-dibromophenylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide

Uniqueness

2-(4-(2,6-difluorophenylsulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide is unique due to the presence of difluorophenyl groups, which can significantly alter its chemical and biological properties compared to its chlorinated or brominated analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-[(2,6-difluorophenyl)sulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O3S2/c20-16-4-1-5-17(21)19(16)28(25,26)23-14-8-6-13(7-9-14)11-18(24)22-12-15-3-2-10-27-15/h1-10,23H,11-12H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVOPJPOFVHJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.